N-(pyrimidin-2-ylmethylidene)hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(pyrimidin-2-ylmethylidene)hydroxylamine is a chemical compound with the molecular formula C5H6N4O It is an oxime derivative of pyrimidine, characterized by the presence of a hydroxylamine group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrimidin-2-ylmethylidene)hydroxylamine typically involves the reaction of pyrimidine-2-carbaldehyde with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The reaction conditions include moderate temperatures (around 60-80°C) and a reaction time of several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(pyrimidin-2-ylmethylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the hydroxylamine group under mild conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted hydroxylamine derivatives.
Scientific Research Applications
N-(pyrimidin-2-ylmethylidene)hydroxylamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, including heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-(pyrimidin-2-ylmethylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-2-ylmethylidene)hydroxylamine
- N-(pyridin-3-ylmethylidene)hydroxylamine
- N-(pyridin-4-ylmethylidene)hydroxylamine
Uniqueness
N-(pyrimidin-2-ylmethylidene)hydroxylamine is unique due to its pyrimidine ring structure, which imparts distinct electronic and steric properties compared to its pyridine analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Biological Activity
N-(pyrimidin-2-ylmethylidene)hydroxylamine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, mechanisms of action, and relevant case studies.
Structure and Properties
This compound features a hydroxylamine functional group attached to a pyrimidine ring. The presence of the pyrimidine moiety enhances the compound's reactivity and biological profile. Hydroxylamines are known for their diverse roles in organic synthesis and medicinal applications, including acting as intermediates in drug development.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. Hydroxylamines, in general, have been recognized for their potential as antibacterial agents, particularly against drug-resistant strains.
Table 1: Antimicrobial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Zone of Inhibition (mm) |
---|---|---|
Methicillin-resistant Staphylococcus aureus (MRSA) | 521 μM | 28 |
Pseudomonas aeruginosa | 2085 μM | 24 |
These results indicate that this compound has comparable efficacy to established antibiotics like levofloxacin, which has an MIC of 346 μM against MRSA .
The mechanism by which this compound exerts its antimicrobial effects involves disruption of bacterial cell membrane integrity. Studies show that compounds with similar structures can compromise the cytoplasmic membrane of bacteria, leading to cell lysis and death .
Case Study: Efficacy Against MRSA
In a recent study, the compound was tested in vitro against MRSA. The results demonstrated a significant zone of inhibition and a low MIC value, suggesting that it effectively inhibits bacterial growth through mechanisms involving the inhibition of essential enzymes or disruption of cellular processes .
Other Biological Activities
Beyond its antimicrobial properties, this compound has been explored for other biological activities:
- Antioxidant Activity : Hydroxylamines are known to exhibit antioxidant properties, scavenging free radicals and reducing oxidative stress in cells .
- Potential in Cancer Therapy : Preliminary studies suggest that derivatives of hydroxylamines may have anticancer properties by inducing apoptosis in cancer cells through various pathways .
- Neuroprotective Effects : Some hydroxylamine derivatives have shown promise in neuroprotection, potentially offering therapeutic benefits in conditions like Alzheimer’s disease by inhibiting cholinesterase enzymes .
Properties
IUPAC Name |
N-(pyrimidin-2-ylmethylidene)hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-6-2-1-3-7-5/h1-4,9H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKGJZGTTXURLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.